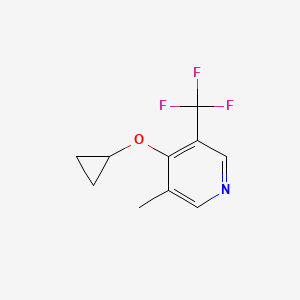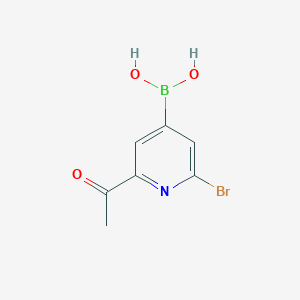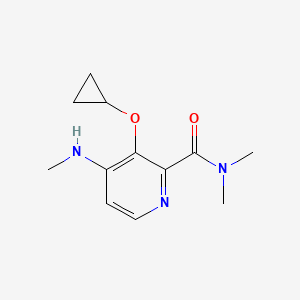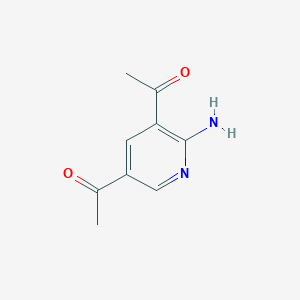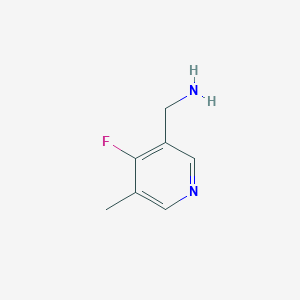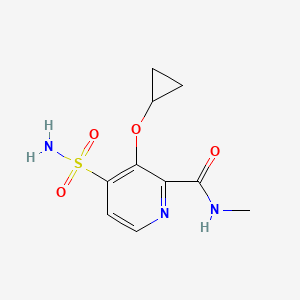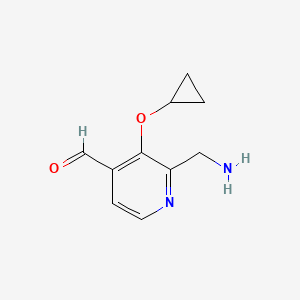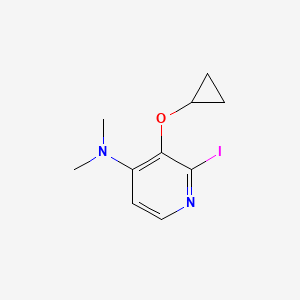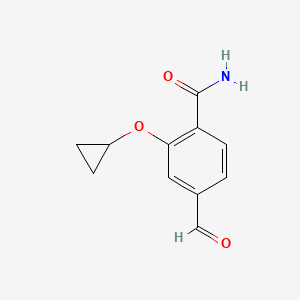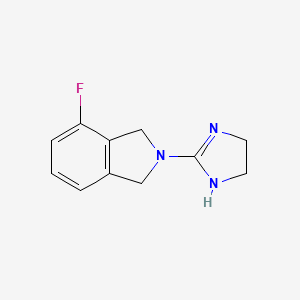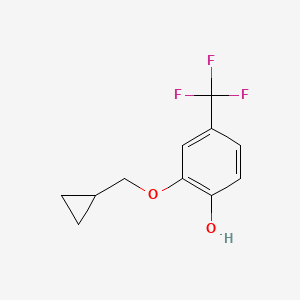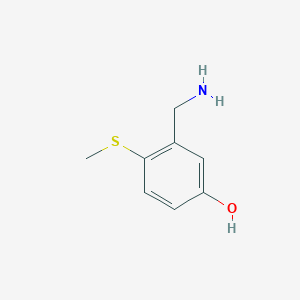
3-(Aminomethyl)-4-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-(methylsulfanyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a methylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: One common method involves the reaction of 4-(methylsulfanyl)phenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group.
Reductive Amination: Another approach is the reductive amination of 4-(methylsulfanyl)benzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes such as:
Pyrolysis of Sodium Salt of Benzene Sulfonic Acid: This method involves the high-temperature decomposition of the sodium salt of benzene sulfonic acid to yield phenol derivatives.
Dow Process: This process involves the hydrolysis of chlorobenzene in the presence of sodium hydroxide at high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenol: Lacks the methylsulfanyl group, resulting in different reactivity and properties.
4-(Methylsulfanyl)phenol: Lacks the aminomethyl group, affecting its biological activity and chemical behavior.
Uniqueness
3-(Aminomethyl)-4-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
KQSMMBYEIQXWRL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


